4'-Iodococaine

Description

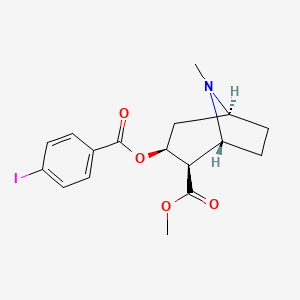

Structure

2D Structure

3D Structure

Properties

CAS No. |

141120-39-0 |

|---|---|

Molecular Formula |

C17H20INO4 |

Molecular Weight |

429.25 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H20INO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15+/m0/s1 |

InChI Key |

BRRFCLVJGYVEQO-LJISPDSOSA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)I)C(=O)OC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)I)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)I)C(=O)OC |

Synonyms |

4'-iodococaine |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation in Research

Synthetic Methodologies for 4'-Iodococaine

The synthesis of this compound typically involves established methods for derivatizing the cocaine scaffold, often employing readily available precursors.

Strategic Precursor Utilization (e.g., ecgonine (B8798807) methyl ester, 4-iodobenzoyl chloride)

A common and effective strategy for synthesizing this compound involves the acylation of ecgonine methyl ester with 4-iodobenzoyl chloride. Ecgonine methyl ester, often derived from the hydrolysis of natural cocaine, serves as the core tropane (B1204802) alkaloid structure researchgate.netacs.orggoogle.comnih.govacs.orglookchem.com. The reaction typically proceeds via an SN2 mechanism, where the hydroxyl group at the C-3 position of ecgonine methyl ester reacts with the acyl chloride researchgate.netnih.govacs.org. This coupling reaction is a direct method to introduce the 4-iodobenzoyl moiety onto the cocaine skeleton google.comnih.govacs.org. For instance, the reaction between ecgonine methyl ester and 4-iodobenzoyl chloride has been reported to yield this compound acs.orggoogle.comnih.govacs.org.

Reaction Pathways and Process Optimization in Research Synthesis

The synthesis of this compound is generally achieved through the esterification of the 3β-hydroxyl group of ecgonine methyl ester with 4-iodobenzoyl chloride acs.orggoogle.comnih.govacs.org. This reaction is often carried out in the presence of a base, such as triethylamine, in an inert solvent like benzene (B151609) or dichloromethane, or under conditions involving silver cyanide catalysis acs.orggoogle.comnih.govacs.org. While specific optimization details for this compound itself are not extensively detailed in the literature, the general approach of acylating alcohols with acid chlorides is well-established and typically provides good yields researchgate.netacs.orggoogle.comnih.govacs.org. The synthesis of related iodinated derivatives, such as [N-¹¹C]-p-iodococaine, involves N-demethylation followed by remethylation with [¹¹C]methyl iodide, demonstrating a pathway for radiolabeling nih.gov.

Considerations for Stereoselective Synthesis

Cocaine possesses multiple chiral centers, and its pharmacological activity is highly dependent on its stereochemistry mdma.chresearchgate.netd-nb.infoacs.org. The natural, active form of cocaine is (1R,2R,3S,5S)-methyl 3β-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate nih.gov. Synthetic routes often begin with precursors that already possess the correct stereochemistry, such as ecgonine methyl ester derived from natural sources, to ensure the synthesis of stereochemically pure compounds researchgate.netacs.orgresearchgate.netd-nb.info. When starting from racemic mixtures or when modifications might lead to epimerization, stereoselective synthesis or resolution techniques become critical to obtain the desired active stereoisomer for research purposes mdma.chresearchgate.netd-nb.infoacs.org.

Design and Chemical Synthesis of this compound Analogues

The synthesis of this compound analogues is a key strategy for exploring the SAR of cocaine at the dopamine (B1211576) transporter and for developing compounds with altered pharmacological profiles.

Rational Design Principles for Structural Modification (e.g., 2β-substitution, 2'-hydroxylation, aromatic substitutions)

The design of cocaine analogues often targets specific positions on the molecule to investigate their impact on DAT binding affinity and selectivity.

Aromatic Substitutions: The introduction of an iodine atom at the 4'-position of the benzoyl ring in this compound was one such modification. Studies have shown that halogen substitutions on the phenyl ring can influence binding potency. For example, compared to cocaine, this compound itself exhibited a decrease in DAT binding potency acs.orgnih.govacs.orgnih.gov. However, modifications at the 2'-position, such as hydroxylation (leading to 2'-hydroxy-4'-iodococaine), significantly enhanced binding potency, by up to 10-fold compared to this compound nih.govacs.orgnih.gov. This highlights the importance of substituents on the aromatic ring and their interplay with other structural features.

2β-Substitution: Modifications at the 2β-position of the tropane ring have also been extensively explored. These include the introduction of various ester groups, alkyl chains, or functionalized side chains researchgate.netacs.orgnih.govwikipedia.org. For instance, the synthesis of 2β-substituted analogues of this compound, such as the 2β-isopropyl ester derivative, has been undertaken to study their impact on DAT binding researchgate.netacs.orgnih.gov. These modifications aim to fine-tune the interaction with the transporter and potentially alter the compound's pharmacological effects.

2'-Hydroxylation: As mentioned, hydroxylation at the 2'-position of the aromatic ring has proven to be a beneficial modification for enhancing DAT binding affinity nih.govacs.orgnih.gov. This type of modification is often guided by the principle of optimizing hydrogen-bonding interactions within the DAT binding site.

Synthesis of Novel Derivatives for Enhanced Research Utility

The synthesis of various derivatives of this compound has been crucial for advancing research into DAT function and SAR.

2β-Alkyl Ester Analogues: The synthesis of 2β-isopropyl ester analogues of cocaine, including those with aromatic substitutions like the 4'-iodo group, has been reported. These compounds were evaluated for their DAT binding affinities, with some derivatives showing increased potency compared to cocaine or its parent analogue researchgate.netacs.orgnih.gov. For example, compound 8 (a 2β-isopropyl ester derivative) showed a 2-fold increase in binding affinity compared to this compound, and its 2'-hydroxylated counterpart (compound 14) exhibited a further 2-fold enhancement in binding potency and improved selectivity for DAT over norepinephrine (B1679862) and serotonin (B10506) transporters nih.gov.

Radiolabeled Derivatives: The synthesis of radiolabeled iodinated cocaine derivatives, such as [N-¹¹C]-p-iodococaine, has enabled their use in positron emission tomography (PET) studies to examine their distribution in the brain nih.gov. These studies help in understanding the in vivo behavior and target engagement of these compounds.

Other 2β-Substitutions: Research has also involved the synthesis of 2β-hydroxymethane, acetate, amide, benzyl (B1604629) ester, and ethane (B1197151) derivatives of this compound. These modifications generally resulted in decreased binding affinity, while vinyl, phenyl, and ethyl esters showed a moderate increase nih.gov.

These synthetic efforts underscore the versatility of the cocaine scaffold and the importance of systematic structural modifications in generating valuable research tools for understanding neurotransmitter transporter systems.

Quantitative Analysis of Monoamine Transporter Interactions

The pharmacological profile of this compound and its analogues is primarily defined by their interactions with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft. Quantitative analysis of these interactions provides insight into the potency and selectivity of these compounds.

The dopamine transporter (DAT) is a primary target for cocaine and its analogues. wikipedia.org The binding affinity of these compounds for DAT is a key determinant of their psychoactive effects. Research has focused on synthesizing and evaluating analogues of this compound to understand structure-activity relationships and to develop compounds with specific binding characteristics. nih.gov

The binding affinity of this compound for the DAT has been found to be approximately 10-fold lower than that of cocaine. nih.govacs.org Despite this, modifications to the this compound structure have yielded analogues with varied potencies. For instance, certain ester groups at the 2β-position, such as vinyl, phenyl, and ethyl esters, result in a moderate increase in binding affinity, while an isopropyl ester derivative demonstrated a nearly 2-fold increase in binding affinity compared to this compound. nih.govacs.org Further enhancement of DAT binding potency was achieved by introducing a hydroxyl group at the 2'-position of the isopropyl ester analogue, which increased the affinity by another 2-fold. nih.govacs.org

A standard and widely used method for determining the in vitro binding affinity of compounds like this compound for the dopamine transporter is the radioligand displacement assay. researchgate.netresearchgate.net This technique involves using a radiolabeled compound, known as a radioligand, that has a high affinity and specificity for the target receptor. For DAT binding studies, [3H]WIN 35,428 (also known as CFT) is a commonly used radioligand. acs.orgnih.gov

The assay is performed using tissue preparations rich in the target transporter, such as rat caudate putamen tissue. researchgate.netnih.gov These preparations are incubated with a fixed concentration of the radioligand ([3H]WIN 35,428) in the presence of varying concentrations of the test compound (e.g., this compound or its analogues). acs.orgresearchgate.net The test compound competes with the radioligand for binding to the DAT. nih.gov

By measuring the amount of radioactivity displaced at each concentration of the test compound, a competition curve can be generated. From this curve, the IC50 value is calculated. The IC50 represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. acs.orgresearchgate.net This value is a measure of the compound's binding affinity for the transporter; a lower IC50 value indicates a higher binding affinity. acs.org

The recognition and binding of cocaine analogues to the dopamine transporter are governed by specific molecular interactions and structural features. The tropane ring of the cocaine molecule is a critical structural motif for its interaction with DAT. researchgate.net The binding site for cocaine on the DAT is thought to be located deep within a cavity formed by transmembrane segments 1, 3, 6, and 8. nih.gov

For cocaine analogues, substituents on the phenyl ring play a crucial role in modulating DAT binding affinity. The introduction of an iodo group at the 4'-position, as in this compound, is believed to increase the distance between the tropane nitrogen and the para-substituent, which may contribute to its lower binding potency compared to cocaine. acs.org

Furthermore, substitutions at the 2'-position of the benzoyl ring have a significant impact. The presence of a hydrogen-bond donor group, such as a hydroxyl (-OH) or an amino (-NH2) group, at the 2'-position can enhance binding affinity to the DAT. researchgate.netresearchgate.net For example, 2'-hydroxy-4'-iodococaine shows a 10-fold increase in binding potency compared to this compound. researchgate.net This suggests that hydrogen bonding is a key interaction for anchoring these ligands within the DAT binding pocket. The steric bulk and electronic properties of the substituents also influence binding, with larger groups or electron-withdrawing groups potentially decreasing affinity. researchgate.net

| Compound | DAT IC50 (nM) | Reference |

|---|---|---|

| Cocaine | 249 ± 37 | acs.org |

| WIN 35,428 | 24 ± 4 | acs.org |

| This compound | 2522 ± 4 | acs.org |

| This compound Isopropyl Ester (Compound 8) | 1377 ± 10 | acs.org |

| 2'-Hydroxy-4'-iodococaine Isopropyl Ester (Compound 14) | ~689 (2-fold enhancement from Cmpd 8) | acs.org |

The binding affinity of this compound and its derivatives for the serotonin transporter is generally lower than for the dopamine transporter, indicating a degree of selectivity for DAT. nih.govacs.org Comparative studies evaluating the binding of these compounds at DAT, SERT, and the norepinephrine transporter (NET) are essential for characterizing their selectivity profiles.

For example, the introduction of a 2'-hydroxyl group to cocaine increases its binding affinity for all three transporters (DAT, NET, and SERT). acs.org However, when this compound is hydroxylated at the 2'-position, there is a preferential enhancement of affinity for the norepinephrine transporter, while affinity for SERT is less affected. acs.org A particularly notable analogue, 2'-hydroxy-4'-iodococaine isopropyl ester (compound 14), exhibits decreased binding affinities for both NET and SERT, which significantly enhances its selectivity for DAT. nih.govacs.org This compound displayed a SERT/DAT selectivity ratio of 7, indicating it is 7 times more selective for DAT than for SERT. acs.org

| Compound | DAT | NET | SERT | Reference |

|---|---|---|---|---|

| Cocaine | 249 | 602 | 2517 | acs.org |

| 2'-Hydroxycocaine | 25 | 11.5 | 629 | acs.org |

| This compound | 2522 | 1281 | 4320 | acs.org |

| 2'-Hydroxy-4'-iodococaine | 250 | 100 | 2500 | acs.org |

| 2'-Hydroxy-4'-iodococaine Isopropyl Ester (Compound 14) | ~689 | 36517 | 4823 | acs.org |

The structural modifications that alter a compound's affinity for SERT often overlap with those affecting DAT, but with distinct outcomes for selectivity. The nature of the substituent at the 4'-position of the benzoyl ring is a key determinant. The presence of the bulky iodo group in this compound generally leads to lower affinity at all three monoamine transporters compared to cocaine. acs.org

Substitution at the 2'-position also critically influences SERT interaction. While a 2'-hydroxyl group on the cocaine scaffold enhances affinity at all transporters, its effect on this compound is more nuanced, leading to a preferential increase in NET affinity over SERT. acs.org The combination of a 4'-iodo group and a 2'-hydroxy group, particularly with an isopropyl ester at the 2β-position, appears to sterically or electronically disfavor binding to SERT, thereby increasing the compound's DAT selectivity. nih.govacs.org This highlights that a combination of modifications across the molecule is necessary to fine-tune the binding profile and achieve high specificity for a particular transporter. wikipedia.org

Comparative Binding Profiles at SERT

Norepinephrine Transporter (NET) Interactions and Comparative Analyses

The interaction of this compound with the norepinephrine transporter (NET) is a key aspect of its pharmacological profile. Analysis of its binding potency and selectivity provides a quantitative measure of its effects at this specific molecular target.

Research indicates that this compound binds to the norepinephrine transporter, though with a lower affinity compared to cocaine. Studies have shown that the binding affinity of this compound is approximately 10-fold less potent than that of cocaine. acs.orgnih.gov Further derivatization of the this compound structure can significantly alter this potency. For instance, the introduction of a hydroxyl group at the 2'-position of the benzoyl ring in this compound leads to a preferential enhancement of binding affinity for the NET. acs.org

The binding site for cocaine and its analogues on monoamine transporters is a subject of extensive research. For the norepinephrine transporter, key amino acid residues within the primary binding pocket (S1) are crucial for ligand recognition and binding. mdpi.com Homology models of the human NET (hNET), based on templates from the dopamine transporter, have identified residues such as Aspartic Acid D75, Tyrosine Y152, and Phenylalanine F317 as essential for inhibitor binding. mdpi.com Aspartic acid D75, in particular, is considered vital for recognizing the basic amino group present in most monoamine transporter inhibitors. mdpi.com The interaction is also influenced by specific residues that differ between transporter subtypes; for example, residue Tyr151 in NET is thought to contribute to the binding site and is located near the 2β position of cocaine analogues. psu.edu

The selectivity of a compound refers to its preferential binding to one type of transporter over others, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). While this compound itself has reduced potency at all three transporters compared to cocaine, modifications to its structure can shift this selectivity. acs.org

For example, when an analogue of this compound was hydroxylated at the 2'-position, there was a notable and preferential increase in its affinity for the NET over both DAT and SERT. acs.org Conversely, introducing a 2'-hydroxy group to a different this compound analogue (specifically, an isopropyl derivative) enhanced selectivity for the DAT over the norepinephrine and serotonin transporters. acs.orgacs.org This demonstrates that subtle changes to the this compound scaffold can fine-tune its selectivity profile.

| Compound | Relative NET Affinity | Relative DAT Affinity | Relative SERT Affinity |

| Cocaine | Baseline | Baseline | Baseline |

| This compound | ~10-fold lower than Cocaine acs.orgnih.gov | ~10-fold lower than Cocaine acs.orgnih.gov | Lower than Cocaine acs.org |

| 2'-Hydroxy-4'-iodococaine | Preferentially enhanced vs DAT/SERT acs.org | Increased acs.org | Increased acs.org |

NET Binding Potency and Receptor Site Characterization

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For this compound, SAR provides a framework for understanding why it behaves differently from cocaine at the transporter level.

The primary structural difference between cocaine and this compound is the presence of an iodine atom at the para (4') position of the benzoyl ring. This single substitution is responsible for the observed 10-fold decrease in binding affinity at the monoamine transporters. acs.orgnih.gov It is suggested that the large size of the 4'-iodo substituent makes the derivative too bulky to fit optimally into the binding site on the transporters, leading to poorer binding affinity compared to the unsubstituted cocaine. acs.org

Further SAR studies on the this compound backbone have yielded additional insights:

2β-Position Modifications : Replacing the methyl ester at the 2β-position of this compound with groups like hydroxymethane, acetate, or amide resulted in decreased binding affinity. acs.orgnih.gov However, vinyl, phenyl, and ethyl esters at this position led to a moderate increase in binding. acs.orgnih.gov

Combined Substitutions : The combination of modifications can produce unique effects. The introduction of a 2'-hydroxyl group onto the 4'-iodobenzoyl moiety specifically enhanced affinity for NET, highlighting how multiple substitutions can modulate both potency and selectivity. acs.org This aligns with the broader principle in medicinal chemistry that two substitutions, which individually weaken affinity, can sometimes work in tandem to produce a compound with greater potency or selectivity than the parent molecule. wikipedia.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dergipark.org.trlilab-ecust.cn A pharmacophore model for a typical monoamine transporter inhibitor includes key features such as aromatic rings and a basic amino group, separated by a specific distance. mdpi.com

In the context of this compound, the tropane skeleton provides the rigid scaffold that positions the critical pharmacophoric elements: the benzoyloxy group and the nitrogen atom. The binding of this ligand to the transporter involves its insertion into the S1 binding pocket. Models of hNET suggest this pocket is lined with important residues like D75, Y152, and F317 that interact with the inhibitor. mdpi.com The distance between the nitrogen atom and the para-substituent on the phenyl ring is a critical factor. acs.org For this compound, the length of the molecule due to the iodo-substitution is longer than that of cocaine or other tropane analogues, which may contribute to its reduced binding affinity as it may not fit as well within the binding site. acs.org

Mechanisms of Transporter Modulation

Monoamine transporters like NET function via a process known as alternating access. frontiersin.org In this model, the transporter exists in at least two primary conformations: one that is open to the outside of the cell (outward-facing) and one that is open to the inside (inward-facing). frontiersin.org The transport of neurotransmitters like norepinephrine requires the binding of the substrate and co-transported ions (Na+ and Cl-) to the outward-facing state, followed by a conformational change to the inward-facing state to release the cargo into the neuron. mdpi.com

An article focusing on the chemical compound "this compound".

Compound Name Table

Preclinical Research Applications and Methodologies

In Vitro Experimental Paradigms for 4'-Iodococaine Research

In vitro studies are crucial for characterizing the direct interactions of this compound with monoamine transporters at a molecular level. These methods provide quantitative data on binding affinities and functional consequences.

Functional assays assess the ability of this compound to inhibit the reuptake of neurotransmitters by monoamine transporters. These studies typically employ cell lines engineered to express specific transporters and measure the rate of radiolabeled neurotransmitter uptake.

Uptake Inhibition: Studies have evaluated this compound's potency in blocking the uptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). For instance, while cocaine inhibits serotonin transporter (SERT) uptake with an IC50 of approximately 9.9 µM, specific derivatives of this compound have been synthesized to modify its binding affinity and selectivity for DAT elifesciences.org. Research on 2β-substituted analogues of this compound indicated that the parent compound, this compound, had a binding affinity approximately 10-fold less than that of cocaine at the dopamine transporter acs.orgnih.gov. Further modifications, such as 2'-hydroxylation, enhanced binding potency at DAT by an additional 2-fold and improved selectivity over SERT and NET acs.org.

Efflux Studies: While direct efflux studies for this compound are not extensively detailed in the provided search results, the broader context of monoamine transporter research includes efflux as a functional measure, often related to substrate-releasing mechanisms researchgate.net.

Membrane preparation binding assays are used to determine the affinity of this compound for monoamine transporters by measuring its ability to displace radiolabeled ligands from transporter proteins.

DAT Binding: this compound has been characterized for its binding affinity to the dopamine transporter (DAT). Its binding affinity (Ki) is generally reported in the low nanomolar to micromolar range, with values for this compound itself being around 100–300 nM for DAT . Compared to cocaine, this compound exhibits reduced binding affinity at DAT acs.orgnih.gov. Structure-activity relationship (SAR) studies on this compound derivatives have aimed to optimize DAT binding potency and selectivity. For example, certain 2β-substituted analogues showed a 2-fold increase in binding affinity compared to the parent compound acs.orgnih.gov.

SERT and NET Binding: While DAT binding is a primary focus, studies also assess the affinity of this compound and its analogues for SERT and NET to determine selectivity. The 4'-iodo substitution in this compound generally leads to moderate selectivity for DAT over SERT and NET . However, specific modifications, such as 2'-hydroxylation, can further enhance selectivity for DAT over norepinephrine and serotonin transporters acs.org.

Transporter-expressing cell lines, such as HEK293 cells or Chinese Hamster Ovary (CHO) cells, are instrumental in in vitro studies of monoamine transporters. These cell lines are stably transfected to overexpress specific transporters (DAT, SERT, or NET), allowing for precise characterization of ligand interactions.

HEK293 Cells: HEK293 cells are widely used for expressing human monoamine transporters researchgate.netxenotech.comnih.govnih.goveurofinsdiscovery.commedtechbcn.com. These cells provide a consistent and quantifiable system for assessing the binding affinities and functional effects of compounds like this compound on DAT, SERT, and NET researchgate.netxenotech.com. For instance, studies have used HEK-hDAT cells to evaluate the potency of various DAT inhibitors researchgate.net.

CHO Cells: Chinese Hamster Ovary (CHO) cells are also utilized, often stably transfected with DAT, to study transporter function and inhibition nih.govsolvobiotech.com. These systems allow for detailed analysis of how compounds interact with specific transporter subtypes.

Membrane Preparation Binding Assays

In Vivo Preclinical Model Applications

In vivo studies in animal models are essential for understanding the behavioral and neuropharmacological effects of this compound in a complex biological system.

Rodent models, particularly mice and rats, are commonly employed to investigate the neuropharmacological actions of compounds like this compound. These studies help to correlate in vitro findings with observable physiological and behavioral outcomes.

Rodent Models: Studies have utilized C57BL/6J mice to assess the locomotor activity effects of this compound and its analogues acs.org. Research involving DAT, SERT, and NET knockout mouse lines has also been used to delineate the specific roles of these transporters in drug action, although direct studies using this compound in these specific models are not detailed in the provided snippets.

Neuropharmacological Investigations: The in vivo neuropharmacology of this compound has been explored in the context of its interaction with the dopamine system. For example, it was reported that this compound possessed reduced locomotor activity in mice and reduced dose-dependent cocaine-induced locomotor stimulation when co-administered with cocaine acs.org. This suggests a potential role in modulating the effects of known psychostimulants.

Behavioral phenotyping allows researchers to observe and quantify the effects of compounds on an animal's behavior, providing insights into their stimulant, depressant, or modulatory properties.

Locomotor Activity: Locomotor activity is a common behavioral endpoint used to assess the central nervous system effects of psychostimulants. Studies have indicated that this compound itself failed to stimulate locomotor activity in mice over a wide dose range acs.org. Furthermore, a specific derivative, compound 14 (a 2'-hydroxylated analogue), also failed to stimulate locomotor activity and even blocked cocaine-induced locomotor stimulant action acs.org. This suggests that while related to cocaine, this compound and its derivatives may possess distinct behavioral profiles, potentially acting as antagonists or having reduced stimulant properties.

Drug Discrimination Studies: Drug discrimination paradigms are used to assess the subjective or interoceptive effects of drugs by training animals to distinguish between a drug and a vehicle wikipedia.orgnih.govnih.govpsychogenics.comnih.gov. While specific drug discrimination studies involving this compound are not detailed in the provided results, this methodology is a standard tool in behavioral pharmacology for characterizing the abuse liability and stimulus properties of psychoactive compounds. Such studies would typically involve training animals to discriminate a known stimulant like cocaine, and then testing whether this compound substitutes for or blocks this discrimination.

Methodological Considerations for In Vivo Preclinical Study Design and Rigor

The robust evaluation of compounds like this compound in preclinical research necessitates stringent methodological considerations to ensure the validity and reproducibility of findings. Rigorous study design is paramount in preclinical neuroimaging, aiming to accurately reflect biological processes and predict potential translational relevance nih.govresearchgate.netubc.camodernvivo.com. Key aspects include the careful selection of appropriate animal models that mimic human neurological conditions relevant to transporter function, such as those involving the dopamine transporter (DAT) criver.combcbsfl.comsnmmi.org. Experimental controls are critical, encompassing appropriate vehicle administration, sham procedures, and the use of well-characterized reference compounds to validate assay performance and interpretation ubc.cawashington.edu.

Furthermore, ensuring reproducibility requires standardization across data acquisition and analysis protocols. This includes precise calibration of imaging equipment (e.g., PET and SPECT scanners), standardized anesthetic protocols, and consistent image reconstruction methods researchgate.net. Validation of in vivo imaging data through ex vivo analyses, such as autoradiography or histopathology, significantly enhances the rigor and credibility of findings, confirming target engagement and regional distribution nih.gov. Adherence to guidelines for reporting methods, including detailed descriptions of animal handling, imaging parameters, and statistical analyses, is essential for transparency and enabling replication by other research groups researchgate.netwashington.edu.

Research into Radioligand Development and Preclinical Neuroimaging

The development of radioligands has revolutionized the ability to study molecular targets, such as neurotransmitter transporters, in living organisms. These labeled compounds serve as invaluable tools for visualizing, quantifying, and understanding the in vivo behavior of these targets, paving the way for diagnostic and therapeutic advancements.

Principles of Radioligand Design for Transporter Imaging Research

Effective radioligand design for transporter imaging research hinges on several critical principles to ensure accurate and meaningful in vivo measurements. The radioligand must possess high affinity (low nanomolar or picomolar range) and selectivity for the target transporter, minimizing binding to off-target sites to avoid confounding results nih.gov. For transporter imaging, particularly of the dopamine transporter (DAT), compounds derived from known transporter ligands, such as cocaine analogs, are often explored bcbsfl.comsnmmi.orgnih.govacs.org.

The incorporation of a radioisotope is fundamental. For SPECT imaging, radioiodine isotopes, such as Iodine-123 (¹²³I), are commonly used due to their suitable gamma emission properties and the ability to incorporate iodine atoms into molecular structures bcbsfl.comsnmmi.org. This compound, with its iodine atom at the 4' position of the benzoyl ring, is structurally amenable to radioiodination, making it a potential precursor or candidate for developing SPECT radiotracers targeting DAT nih.govacs.org. Other desirable properties include sufficient metabolic stability to allow for adequate distribution to the target site before significant degradation occurs, and appropriate lipophilicity to cross the blood-brain barrier efficiently nih.goviaea.org.

Preclinical Neuroimaging Modalities in Transporter Studies

Preclinical neuroimaging techniques, primarily Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are indispensable for studying transporter systems in vivo nih.govcriver.com. These modalities allow for non-invasive visualization and quantification of radioligand distribution and binding within the brain of living animals nih.govcriver.comresearchgate.net.

For the study of DAT, SPECT imaging has been widely employed using radiotracers like ¹²³I-β-CIT and ¹²³I-FP-CIT, which are cocaine analogs that bind to DAT bcbsfl.comsnmmi.org. These agents enable the assessment of dopaminergic terminal integrity in preclinical models of neurodegenerative diseases such as Parkinson's disease bcbsfl.comsnmmi.org. This compound and its derivatives, due to their affinity for DAT, serve as foundational structures for the development of such imaging agents nih.govacs.org. Preclinical PET, utilizing positron-emitting isotopes (e.g., ¹⁸F, ¹¹C), offers higher spatial resolution and sensitivity, providing detailed insights into transporter occupancy and dynamics when appropriate radiotracers are available criver.comresearchgate.net.

Quantitative Methodologies for In Vivo Radioligand Binding Analysis (preclinical)

Accurate quantification of radioligand binding to transporters in preclinical studies is achieved through sophisticated analytical methodologies applied to PET and SPECT imaging data researchgate.netacs.org. The primary goal is to derive parameters that reflect the density and affinity of the target transporter.

A core component of quantitative analysis is the generation of time-activity curves (TACs) for regions of interest (ROIs) within the brain, representing the concentration of the radioligand over time researchgate.net. To translate these TACs into meaningful physiological parameters, kinetic modeling is employed. This typically involves fitting mathematical models (e.g., compartmental models) to the TACs, often requiring an "input function" researchgate.netacs.org. The input function represents the concentration of the radioligand in the blood plasma available for uptake into the target tissue. Traditionally, this is obtained through invasive arterial blood sampling, which provides the most accurate measure of the arterial plasma input function researchgate.net. However, non-invasive methods or reference tissue models (RTMs), which utilize regions with minimal or no specific binding as a reference, are also utilized to simplify the process and reduce animal invasiveness researchgate.net. The analysis yields parameters such as binding potential (BP) or distribution volume (VT), which are crucial for characterizing transporter status in vivo researchgate.netacs.org.

Research Findings and Data Tables

Studies investigating this compound have focused on its interaction with the dopamine transporter (DAT). Modifications at the 2β-position of the cocaine scaffold, including those of this compound, have been synthesized and evaluated for their DAT binding potencies nih.govacs.org.

One study evaluated a series of 2β-substituted analogues of this compound in an in vitro DAT binding assay nih.gov. The binding affinity of this compound itself was found to be approximately 10-fold less potent than that of cocaine. Various derivatives showed decreased binding, while some ester modifications, such as vinyl, phenyl, and ethyl esters, demonstrated a moderate increase in binding affinity. Notably, the isopropyl derivative (compound 8) exhibited a 2-fold increase in binding affinity compared to this compound. Further hydroxylation at the 2'-position of this isopropyl derivative (compound 14) enhanced DAT binding potency by another 2-fold and also improved selectivity for DAT over norepinephrine and serotonin transporters nih.govacs.org.

Computational and Structural Biology Research Approaches

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like 4'-Iodococaine, these methods are crucial for predicting how the molecule orients itself within the binding pocket of transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Computational docking is a key method used to predict the preferred orientation, or "pose," of a ligand when bound to a protein target. nih.gov This technique involves sampling a vast number of possible conformations of the ligand within the binding site and scoring them based on their energetic favorability. frontiersin.org For this compound and its analogs, docking studies help rationalize their binding affinities and selectivities for different monoamine transporters.

Research has shown that the binding of cocaine analogs is highly sensitive to specific amino acid residues within the transporter's central binding site (S1). nih.gov Docking models, often built from homology models or crystal structures, predict that the tropane (B1204802) pharmacophore of cocaine-like molecules, including this compound, is positioned within the core substrate-binding site. nih.gov The tropane nitrogen is predicted to interact with key acidic residues, such as Asp79 in the human dopamine transporter (hDAT), while the phenyl ring engages with aromatic residues. acs.orgnih.gov

In one study, computer molecular modeling was used to measure the intramolecular distances between key functional groups of various compounds to explain their differing binding affinities at the DAT. acs.org This type of analysis helps to build a predictive understanding of how structural modifications, such as the addition of an iodine atom at the 4'-position of the benzoyl ring, influence the interaction with the transporter. For instance, while this compound has a binding affinity for DAT that is approximately 10-fold lower than that of cocaine, computational models can help explore the steric and electronic reasons for this difference. acs.orgnih.govnih.gov

| Compound | DAT Binding (IC50 nM) | Reference |

| Cocaine | ~25-249 | acs.org |

| This compound | ~1500-2500 | acs.orgnih.gov |

| 2'-Hydroxy-4'-iodococaine | ~150 | nih.gov |

This table is interactive. Click on the headers to sort.

Before high-resolution structures of human monoamine transporters were available, researchers relied heavily on homology modeling. This technique involves building a three-dimensional model of a target protein based on the known experimental structure of a related homologous protein (the "template"). portlandpress.com The bacterial leucine (B10760876) transporter (LeuT) was an early and influential template due to its structural similarity to MATs. nih.govnih.gov More recently, the crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) has provided a more closely related template for modeling human DAT, NET, and SERT. portlandpress.comnih.govsdbonline.org

These homology models have been instrumental in studying the binding of cocaine and its analogs. frontiersin.orgfrontiersin.org For example, a homology model of the norepinephrine transporter (NET), based on a DAT model, was used to investigate why the cocaine analog RTI-113 is much more potent at DAT than at NET. psu.edu The model suggested that a key difference lies in a single residue: a phenylalanine (Phe155) in DAT corresponds to a tyrosine (Tyr151) in NET. The model predicted that the hydroxyl group of Tyr151 in NET creates steric hindrance or unfavorable interactions with the 2β-substituent of RTI-113, explaining its lower affinity. This hypothesis was confirmed by mutagenesis experiments, validating the accuracy of the homology model. psu.edu Such models provide a structural framework to interpret experimental data for compounds like this compound and to predict how specific residues contribute to its binding affinity and selectivity across the different monoamine transporters. psu.edufrontiersin.org

Virtual screening is a computational approach that involves searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. semanticscholar.org This method can be either structure-based (using docking) or ligand-based. Ligand-based drug design relies on the knowledge of known active molecules, like cocaine or its analogs, to identify new compounds with similar properties. nih.govnih.gov

In the context of monoamine transporter research, these techniques are used to discover novel inhibitors with improved properties, such as higher selectivity for a specific transporter or a different functional profile. nih.gov For example, a pharmacophore model can be developed based on the key chemical features of potent DAT inhibitors. This model—which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups—is then used as a query to search virtual compound databases. semanticscholar.org

While specific virtual screening campaigns for this compound are not extensively documented, the principles are directly applicable. The known structure-activity relationships of cocaine analogs, including data on this compound's binding affinity, serve as crucial input for building and validating ligand-based models. acs.orgnih.gov These computational strategies accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, ultimately facilitating the design of novel research tools and potential therapeutics. nih.govbiorxiv.org

Homology Modeling of Monoamine Transporter Structures

Advanced Structural Biology Techniques in Transporter Research

The last decade has seen revolutionary advances in structural biology, particularly with cryo-electron microscopy (Cryo-EM) and continued applications of X-ray crystallography. These techniques provide high-resolution snapshots of membrane proteins like the monoamine transporters, revealing intricate details about their architecture and how they interact with ligands.

Cryo-EM has transformed the field of structural biology, enabling the determination of high-resolution structures of complex membrane proteins like the human monoamine transporters, which were historically challenging to crystallize. nih.gov Recent Cryo-EM structures of the human serotonin transporter (hSERT) and human dopamine transporter (hDAT) have provided unprecedented insights into their function. nih.govresearchgate.netrcsb.org

These structures have captured the transporters in various conformational states—such as outward-open, occluded, and inward-open—which represent different stages of the neurotransmitter transport cycle. rcsb.orgbiorxiv.org The ability to visualize these states helps explain how inhibitors like cocaine and its analogs function. For instance, cocaine is thought to lock the transporter in an outward-facing conformation, thereby blocking the reuptake of dopamine. portlandpress.comfrontiersin.org

Furthermore, Cryo-EM studies have revealed the existence of allosteric binding sites, which are distinct from the primary (orthosteric) S1 substrate binding site. nih.govresearchgate.net Ligands binding to these allosteric sites can modulate the transporter's function without directly competing with the substrate. The Cryo-EM structure of hSERT, for example, has shown an allosteric site in the extracellular vestibule, termed the S2 site. nih.gov While no structures have been solved with this compound, these findings have broad implications, suggesting that cocaine analogs could potentially interact with these allosteric sites or that their binding to the primary site could be influenced by allosteric modulators. This opens up new avenues for designing drugs that fine-tune transporter activity in novel ways.

| Transporter | Technique | Key Finding | PDB ID (Example) | Reference |

| hSERT | Cryo-EM | Revealed distinct orthosteric (S1) and allosteric (S2) binding sites. | 7LWD | researchgate.net |

| hDAT | Cryo-EM | Structure solved in complex with cocaine analog β-CFT, showing an outward-open state. | 8Y2G | researchgate.netrcsb.org |

| dDAT | X-ray | First high-resolution view of a eukaryotic DAT, showing cocaine binding in the S1 site. | 4M48 | frontiersin.orgfrontiersin.org |

This table is interactive. Click on the headers to sort.

Prior to the Cryo-EM revolution, X-ray crystallography provided the foundational structural knowledge of monoamine transporters and their homologs. The crystal structure of the bacterial homolog LeuT was the first to reveal the "LeuT-fold," the conserved architecture for this family of transporters. nih.gov Subsequently, the X-ray crystal structures of the Drosophila dopamine transporter (dDAT) in complex with various ligands, including cocaine, provided the first direct views of how these inhibitors bind to a eukaryotic MAT. sdbonline.orgfrontiersin.org

These crystallographic studies definitively showed that cocaine binds in the central S1 binding site, a pocket located deep within the protein, between transmembrane helices 1, 3, 6, and 8. nih.gov The binding pose revealed in the dDAT structure confirmed predictions from earlier homology models and mutagenesis studies. It showed that the ligand occupies the same physical space as the substrate dopamine, providing a clear structural basis for its competitive mechanism of inhibition. nih.gov Although the specific structure with this compound has not been determined, the binding mode of cocaine in dDAT serves as a robust model for how the core tropane scaffold of this compound is likely accommodated within the S1 site of the dopamine transporter.

Future Directions and Emerging Research Avenues

Development of Advanced Transporter Probes with Enhanced Selectivity

A significant area of ongoing research involves the development of transporter probes with improved selectivity for specific monoamine transporters meduniwien.ac.at. While 4'-iodococaine exhibits affinity for DAT, SERT, and NET, achieving high selectivity for a single transporter remains a challenge for many cocaine analogs . Future directions focus on modifying the chemical structure of this compound and its derivatives to enhance their affinity and specificity for DAT, SERT, or NET. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to identify specific structural features that confer selectivity. By understanding the subtle differences in the binding pockets of these transporters, researchers can rationally design new ligands with superior target-to-background ratios, leading to more precise imaging and a clearer understanding of transporter function in health and disease nih.gov. For instance, modifications at the 2'-position have shown promise in enhancing DAT binding affinity and selectivity nih.gov.

Exploration of Novel Modulatory Sites on Monoamine Transporters

Beyond the primary substrate-binding site (S1), monoamine transporters are now understood to possess secondary or allosteric binding sites (S2) that can modulate transporter activity portlandpress.comportlandpress.comresearchgate.netnih.gov. Research is actively exploring these novel modulatory sites, with the potential for compounds like this compound or its modified versions to interact with them. Targeting these allosteric sites offers a distinct approach to modulating transporter function, potentially leading to therapeutic agents with different profiles or research tools that can probe transporter dynamics in unique ways acs.orgmedicineinnovates.com. Future work may involve designing this compound derivatives specifically engineered to bind and modulate these allosteric sites, thereby offering a more nuanced understanding of transporter regulation and function beyond simple inhibition medicineinnovates.comnih.gov.

Integration of this compound Research with Systems Neuroscience Approaches

Monoamine transporters are integral to regulating neurotransmitter levels, profoundly influencing widespread neural circuits and behavior wikipedia.orgarizona.edu. A key future direction is the integration of research using this compound with broader systems neuroscience approaches. This involves correlating in vivo imaging data, which quantifies transporter availability and occupancy, with techniques that map neural activity and connectivity, such as fMRI or electrophysiology acs.org. By linking transporter status (as measured by ligands like this compound) to functional brain network activity and behavioral outputs, researchers can gain a more comprehensive understanding of how transporter dysregulation contributes to complex neurological and psychiatric disorders arizona.eduunivie.ac.at. This interdisciplinary approach promises to elucidate the role of MATs in intricate brain systems.

Methodological Advancements in Transporter Research and Imaging

Advancements in imaging technologies and analytical methodologies are continuously improving the study of monoamine transporters. For ligands like this compound, future research will benefit from enhanced PET and SPECT imaging capabilities, offering higher resolution and improved kinetic modeling for more accurate quantification of transporter binding nih.gov. The development of novel radiolabeling strategies, new radioisotopes, and more efficient tracer designs could lead to probes with superior signal-to-noise ratios and reduced scanning times nih.gov. Furthermore, the increasing sophistication of computational modeling and molecular dynamics simulations provides powerful tools for understanding ligand-transporter interactions at a molecular level, aiding in the rational design of next-generation probes nih.govdiva-portal.orgnih.gov. High-resolution ex vivo techniques also remain vital for validating in vivo findings and detailed regional distribution studies.

Binding Affinities of this compound to Monoamine Transporters

The following table presents representative binding affinities (Ki values) of this compound for key monoamine transporters. These values are typically determined through in vitro radioligand binding assays and can vary slightly depending on experimental conditions and the specific radioligand used.

| Monoamine Transporter | Representative Ki Value (nM) | Selectivity Trend (vs. DAT) |

| Dopamine (B1211576) Transporter (DAT) | 100–300 | Baseline |

| Norepinephrine (B1679862) Transporter (NET) | 380–1500 | Lower affinity |

| Serotonin (B10506) Transporter (SERT) | 1960–6000 | Significantly lower affinity |

Note: Data compiled from various studies, representing typical ranges. Specific values may differ based on assay conditions and methodology. nih.govacs.org

Compound List

this compound

Q & A

Q. What are the established synthetic protocols for 4'-Iodococaine and its derivatives?

The synthesis of this compound begins with the hydrolysis of cocaine free base in refluxing water to yield 4'-iodobenzoylecgonine (213). Subsequent reduction with diborane produces the 2-methanol derivative (211a). For 2-substituted analogues, intermediates like imidazolide (214a) or chloride (214b) are generated and reacted with alcohols or amines to form esters or amides, respectively (Scheme 49 in ) . Derivatives such as 2′-hydroxylated analogues (212) are synthesized to enhance dopamine transporter (DAT) binding affinity, leveraging modifications observed in phenyltropane series compounds .

Q. How does this compound’s binding profile at monoamine transporters compare to cocaine?

this compound exhibits a 10-fold reduction in DAT binding potency compared to cocaine and reduced selectivity for serotonin (5-HTT) and norepinephrine (NET) transporters (Table 28 in ) . However, 2′-hydroxylation increases its DAT affinity by 10-fold, suggesting steric and electronic interactions at the 2-position critically influence binding .

Q. What methodological approaches are used to assess DAT binding affinity in this compound analogues?

Binding assays typically involve displacement of the radioligand [³H]WIN-35428 in transfected cell lines or brain tissue homogenates. Competitive inhibition curves are analyzed to calculate IC₅₀ values, normalized to cocaine’s potency. Researchers must account for assay variability by replicating experiments across multiple batches and validating results with orthogonal techniques (e.g., functional uptake assays) .

Advanced Research Questions

Q. How can contradictory findings between in vitro DAT binding data and in vivo behavioral effects be resolved?

Despite lower DAT affinity, this compound demonstrates reduced locomotor stimulation in mice compared to cocaine. This discrepancy may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects on non-monoaminergic systems. To address this, researchers should pair in vitro binding assays with in vivo microdialysis to measure extracellular dopamine levels and correlate them with behavioral outcomes . Additionally, molecular dynamics simulations can identify conformational changes in DAT that alter ligand efficacy .

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound derivatives?

Key steps include:

- Purification : Use HPLC or column chromatography to verify compound purity (>95%).

- Characterization : Employ NMR, mass spectrometry, and X-ray crystallography for structural confirmation.

- Replication : Synthesize derivatives in triplicate across independent labs to control for batch-specific artifacts .

- Documentation : Adhere to Beilstein Journal guidelines for detailed experimental protocols and supplementary data archiving .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for DAT over 5-HTT/NET?

Systematic substitutions at the C2 position (e.g., esters, oxadiazoles) reveal that bulky groups enhance DAT selectivity by sterically hindering interactions with 5-HTT/NET. For example, 3-aryl-1,2,4-oxadiazole derivatives (211h) show improved DAT specificity . Computational docking studies using DAT homology models further guide rational design by predicting ligand-receptor interactions .

Q. What statistical strategies mitigate variability in behavioral pharmacology studies involving this compound?

- Randomization : Assign animals to treatment groups using stratified randomization based on baseline locomotor activity.

- Blinding : Ensure experimenters are blinded to compound identities during data collection.

- Power Analysis : Predefine sample sizes using pilot data to detect ≥30% effect sizes with α=0.05 and β=0.2.

- Error Reporting : Quantify uncertainties via 95% confidence intervals in dose-response curves .

Q. How do researchers validate the antagonistic properties of this compound in cocaine addiction models?

Co-administration studies in rodents assess whether this compound attenuates cocaine-induced locomotor hyperactivity or self-administration. Dose-response curves are compared to established DAT inhibitors (e.g., benztropine). Electrophysiological recordings in nucleus accumbens slices further test presynaptic dopamine release modulation .

Data Analysis and Interpretation

Q. What frameworks guide the analysis of conflicting SAR data across this compound analogues?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize compounds for further study. For example, derivatives with paradoxical increases in DAT binding but no behavioral effects warrant investigation into allosteric modulation or metabolite activity . Contradictions should be contextualized using systematic reviews and meta-analyses of published binding datasets .

Q. How should researchers present complex SAR data in manuscripts to enhance clarity?

- Tables : Summarize IC₅₀ values, selectivity ratios, and synthetic yields (e.g., Table 28 in ).

- Figures : Use molecular interaction diagrams to highlight key ligand-receptor contacts.

- Supplementary Materials : Include raw NMR spectra, crystallographic data, and behavioral trial videos to support reproducibility claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.